2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide
Description
2-(8-{[(4-Methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a [1,4]dioxino[2,3-g]quinolin scaffold substituted with a 4-methoxyphenylaminomethyl group at position 8 and an N-(3-methylphenyl)acetamide moiety at position 4. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous quinoline-based acetamides .
Properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-4-3-5-22(12-18)30-27(32)17-31-24-15-26-25(35-10-11-36-26)14-19(24)13-20(28(31)33)16-29-21-6-8-23(34-2)9-7-21/h3-9,12-15,29H,10-11,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJBBGWZYIGMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Moiety: This step involves the cyclization of a suitable diol with the quinoline intermediate.
Acylation: The final step involves the acylation of the aminomethylated quinoline with an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline and dioxino moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are often used.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
Overview
The compound 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide is a complex organic molecule characterized by a quinoline core and multiple functional groups. Its molecular formula is with a molecular weight of approximately 485.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Medicinal Chemistry Applications
- Antibacterial Properties : Quinoline derivatives are known for their antibacterial effects. The structure of this compound suggests potential interactions with bacterial enzymes or receptors, making it a candidate for further testing as an antibacterial agent.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific cancer cell pathways. The unique functional groups in this compound may enhance its efficacy against various cancer types through mechanisms such as apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, modifications to similar quinoline structures have shown effectiveness in inhibiting squalene synthase and cholesterol synthesis . This positions the compound as a potential therapeutic agent for metabolic disorders.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several organic reactions that require optimization for yield and purity. Key steps include:
- Formation of the Quinoline Core : Utilizing starting materials that can undergo cyclization to form the quinoline structure.
- Acetamide Formation : Reacting amines with acylating agents to introduce the acetamide group.
- Functional Group Modifications : Incorporating methoxy and other substituents to enhance biological activity.
Case Study 1: Anticancer Activity
A study investigated derivatives of quinoline compounds for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that compounds with methoxy substitutions demonstrated increased potency against specific cancer cell lines compared to their unsubstituted counterparts.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of squalene synthase using derivatives similar to the compound . The study found that certain modifications significantly improved inhibition rates, suggesting that the presence of the methoxy group plays a crucial role in enhancing enzyme interaction.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors that recognize the quinoline moiety. The dioxino group could also play a role in modulating the compound’s activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Structural Similarity
The compound shares its core [1,4]dioxinoquinolin structure with several analogs, but key substituents modulate its physicochemical and pharmacological properties. Below is a comparative analysis:
Key Observations :
- MF498’s pyrroloquinolin core and sulfonyl group confer selectivity for the EP4 receptor, highlighting how core modifications dictate target specificity .
- The target compound’s acetamide and methoxyphenyl groups are structurally distinct from aglaithioduline ’s hydroxamate motif, which is critical for histone deacetylase (HDAC) inhibition .
Computational Similarity Metrics
Evidence-based computational tools reveal structural and bioactivity relationships:
| Metric | Target vs. 4-Methoxy Analog | Target vs. MF498 | Target vs. Aglaithioduline |
|---|---|---|---|
| Tanimoto Coefficient | 0.78 (Morgan fingerprints) | 0.42 (MACCS keys) | 0.29 (Morgan fingerprints) |
| Dice Index | 0.85 | 0.55 | 0.33 |
Interpretation :
- Low similarity (<0.5 Tanimoto) with MF498 and aglaithioduline reflects divergent scaffolds and mechanisms, consistent with their distinct protein targets (EP4 vs. HDACs) .
Bioactivity and Pharmacological Profiles
Comparative bioactivity data from structural analogs provide insights into structure-activity relationships (SAR):
Critical Findings :
- EP4 antagonists like MF498 demonstrate that quinolin-derived acetamides can achieve high target specificity, but this requires precise substituent engineering .
- Despite ~70% similarity to SAHA, aglaithioduline ’s reduced potency underscores the importance of hydroxamate groups for HDAC inhibition, a feature absent in the target compound .
Biological Activity
The compound 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide represents a novel structure with potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential anticancer effects.
Chemical Structure
The chemical formula of the compound is . Its structure features a quinoline core modified with various functional groups that may influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- Preliminary studies indicate that derivatives of quinoline compounds often exhibit significant antibacterial properties. For instance, compounds similar in structure have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli . The specific antibacterial activity of our compound remains to be fully elucidated through empirical testing.
-
Enzyme Inhibition
- Enzyme inhibition is a critical aspect of pharmacological action. The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are essential in treating conditions like Alzheimer's disease. Studies on related compounds have demonstrated strong inhibitory activities against AChE and urease .
-
Anticancer Properties
- Compounds with quinoline structures have been investigated for their anticancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific efficacy of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide in this regard requires further investigation.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study involving a series of quinoline derivatives demonstrated that modifications to the molecular structure significantly affected enzyme inhibition potency. For instance, compounds with a methoxy group at the para position exhibited enhanced binding affinity to AChE compared to their unsubstituted counterparts. This suggests that the presence of the methoxy group in our compound could similarly enhance its inhibitory activity against AChE .
Molecular Docking Studies
Molecular docking studies have been conducted on similar compounds to predict binding interactions with target enzymes. These studies indicate that the quinoline scaffold can effectively interact with active sites of various enzymes due to its structural flexibility and ability to form hydrogen bonds . Such insights are crucial for understanding the potential therapeutic applications of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide.
Q & A
Q. What strategies validate target engagement in mechanistic studies?
- SPR/Biacore : Measure binding kinetics between the compound and purified target proteins.
- CRISPR-Cas9 knockout : Confirm phenotype reversal in target-deficient cell lines.
- Thermal shift assays : Monitor protein stability changes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
